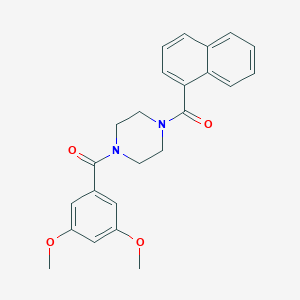![molecular formula C19H25ClN2O2 B249066 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane, also known as JNJ-5207852, is a potent and selective antagonist of the cannabinoid CB1 receptor. It was first synthesized by Janssen Pharmaceutica in 2005 and has since been the subject of extensive scientific research.
Mechanism of Action
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane acts as a selective antagonist of the CB1 receptor, which is primarily found in the brain and central nervous system. The CB1 receptor is involved in various physiological processes such as appetite regulation, pain sensation, and mood. 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane blocks the binding of endocannabinoids to the CB1 receptor, thus reducing its activity and downstream effects.
Biochemical and Physiological Effects:
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has been shown to have various biochemical and physiological effects. It reduces the levels of endocannabinoids in the brain and peripheral tissues, which are involved in various physiological processes such as appetite regulation and pain sensation. Additionally, 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has been found to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has several advantages for lab experiments, including its high potency and selectivity for the CB1 receptor. It has also been shown to be well-tolerated in animal models, making it a promising candidate for future therapeutic applications. However, 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has some limitations, including its relatively short half-life and poor solubility in aqueous solutions.
Future Directions
There are several future directions for research on 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane. One area of interest is its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. Additionally, further studies are needed to understand the long-term effects of 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane on the CB1 receptor and its downstream signaling pathways. Finally, there is a need for the development of more potent and selective CB1 receptor antagonists for clinical use.
Conclusion:
In conclusion, 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane is a potent and selective antagonist of the CB1 receptor that has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. Its mechanism of action involves blocking the binding of endocannabinoids to the CB1 receptor, thus reducing its activity and downstream effects. 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations such as poor solubility in aqueous solutions. Future research on 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane is needed to fully understand its potential therapeutic applications and develop more potent and selective CB1 receptor antagonists for clinical use.
Synthesis Methods
The synthesis of 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane involves a multistep process starting with 2-chlorobenzoyl chloride and piperidine. The intermediate product is then reacted with azepane to produce the final compound. The purity of the compound is then verified using various analytical techniques such as NMR, HPLC, and mass spectrometry.
Scientific Research Applications
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and addiction. It has been shown to reduce food intake and body weight in animal models of obesity and improve glucose tolerance in diabetic mice. Additionally, 1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane has been found to reduce the rewarding effects of drugs of abuse such as cocaine and heroin.
properties
Product Name |
1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane |
|---|---|
Molecular Formula |
C19H25ClN2O2 |
Molecular Weight |
348.9 g/mol |
IUPAC Name |
azepan-1-yl-[1-(2-chlorobenzoyl)piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H25ClN2O2/c20-17-10-4-3-9-16(17)19(24)22-13-7-8-15(14-22)18(23)21-11-5-1-2-6-12-21/h3-4,9-10,15H,1-2,5-8,11-14H2 |
InChI Key |
VNYDFDAQMPYVAY-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B248985.png)


![N-(3-chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B248988.png)

![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248994.png)
![2-(4-Bromophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248997.png)
![1-(2,5-Dimethoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248998.png)
![1-(2,4-Dimethoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B249003.png)

![1-[(3-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B249006.png)